2'-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride
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Overview
Description
2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenylpiperidine moiety, which is often associated with pharmacological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylpiperidine Intermediate: This step involves the reaction of 4-hydroxy-4-phenylpiperidine with an appropriate alkylating agent to introduce the hydroxypropoxy group.
Acetophenone Derivative Formation: The intermediate is then reacted with acetophenone under specific conditions to form the desired product.
The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or palladium on carbon. The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interaction with biological systems is studied to understand its potential as a pharmacological agent.
Medicine: Due to its phenylpiperidine structure, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride involves its interaction with specific molecular targets in the body. The phenylpiperidine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A simpler analog with similar pharmacological properties.
Acetophenone Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
2’-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone hydrochloride is unique due to its combination of a phenylpiperidine moiety with an acetophenone derivative. This unique structure imparts specific chemical and pharmacological properties that are not observed in simpler analogs.
Properties
CAS No. |
63990-73-8 |
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Molecular Formula |
C22H28ClNO4 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-[2-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C22H27NO4.ClH/c1-17(24)20-9-5-6-10-21(20)27-16-19(25)15-23-13-11-22(26,12-14-23)18-7-3-2-4-8-18;/h2-10,19,25-26H,11-16H2,1H3;1H |
InChI Key |
WDTNZRVRIDKXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCC(CC2)(C3=CC=CC=C3)O)O.Cl |
Origin of Product |
United States |
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